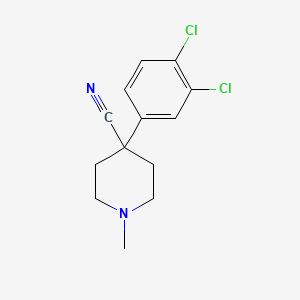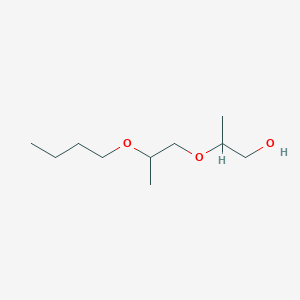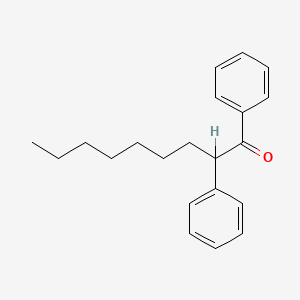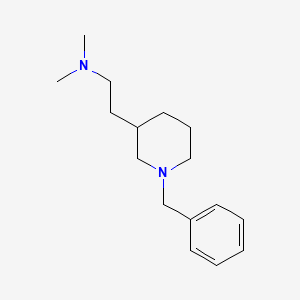
Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- is a complex organic compound that belongs to the class of amino acids This compound is characterized by the presence of glycine, a carboxymethyl group, and a diphosphonoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- typically involves the reaction of glycine with carboxymethylating and diphosphonating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. Common reagents used in the synthesis include chloroacetic acid for carboxymethylation and phosphorous acid derivatives for diphosphonation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its interactions with enzymes and proteins. Its ability to chelate metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine
In medicine, Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- could be explored for its potential therapeutic properties. Its ability to interact with biological molecules suggests possible applications in drug development and diagnostics.
Industry
Industrially, this compound may be used in the formulation of specialized chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism by which Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways. These interactions can modulate enzyme activity, signal transduction, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(carboxymethyl)glycine: Lacks the diphosphonoethyl group.
N-(1,1-diphosphonoethyl)glycine: Lacks the carboxymethyl group.
N-(carboxymethyl)-N-(phosphonomethyl)glycine: Contains a phosphonomethyl group instead of diphosphonoethyl.
Uniqueness
Glycine, N-(carboxymethyl)-N-(1,1-diphosphonoethyl)- is unique due to the presence of both carboxymethyl and diphosphonoethyl groups
Propiedades
Número CAS |
55339-20-3 |
|---|---|
Fórmula molecular |
C6H13NO10P2 |
Peso molecular |
321.12 g/mol |
Nombre IUPAC |
2-[carboxymethyl(1,1-diphosphonoethyl)amino]acetic acid |
InChI |
InChI=1S/C6H13NO10P2/c1-6(18(12,13)14,19(15,16)17)7(2-4(8)9)3-5(10)11/h2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17) |
Clave InChI |
PJXKZTFOBRSZOY-UHFFFAOYSA-N |
SMILES canónico |
CC(N(CC(=O)O)CC(=O)O)(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-dioctyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13959844.png)

![2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13959853.png)
![(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13959861.png)







![tert-Butyl 8-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13959896.png)

